molecular formula C9H13NO4S B13757780 3-((4-Hydroxyphenyl)amino)propanesulphonic acid CAS No. 52962-42-2

3-((4-Hydroxyphenyl)amino)propanesulphonic acid

Katalognummer: B13757780
CAS-Nummer: 52962-42-2
Molekulargewicht: 231.27 g/mol
InChI-Schlüssel: LIUOMZABQMKBFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((4-Hydroxyphenyl)amino)propanesulphonic acid is an organic compound with the molecular formula C9H13NO4S and a molecular weight of 231.27 g/mol . This compound is characterized by the presence of a hydroxyphenyl group attached to an amino group, which is further connected to a propanesulphonic acid moiety. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Hydroxyphenyl)amino)propanesulphonic acid typically involves the reaction of 4-aminophenol with 3-chloropropanesulphonic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or ethanol, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization or chromatography, is common to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-((4-Hydroxyphenyl)amino)propanesulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amines, sulfonate esters, and amides, depending on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-((4-Hydroxyphenyl)amino)propanesulphonic acid is unique due to the presence of both the hydroxyphenyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in scientific research and industry .

Eigenschaften

CAS-Nummer

52962-42-2

Molekularformel

C9H13NO4S

Molekulargewicht

231.27 g/mol

IUPAC-Name

3-(4-hydroxyanilino)propane-1-sulfonic acid

InChI

InChI=1S/C9H13NO4S/c11-9-4-2-8(3-5-9)10-6-1-7-15(12,13)14/h2-5,10-11H,1,6-7H2,(H,12,13,14)

InChI-Schlüssel

LIUOMZABQMKBFT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NCCCS(=O)(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.